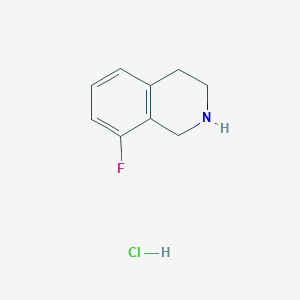

8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride

Description

Properties

IUPAC Name |

8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNYWMOWUBYEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662886 | |

| Record name | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185030-61-8 | |

| Record name | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-bromobenzaldehyde.

Cyclization: Pomeranz–Fritsch cyclization of the Schiff base derived from 2-bromobenzaldehyde and an amine.

Fluorination: Introduction of the fluorine atom at the 8-position using a suitable fluorinating agent.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding isoquinoline derivative.

Reduction: Formation of 1,2,3,4-tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic aromatic substitution reactions at the fluorine-substituted position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Isoquinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Amino or thio-substituted isoquinoline derivatives.

Scientific Research Applications

8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates targeting the central nervous system.

Biological Studies: Used in the study of enzyme inhibition and receptor binding.

Chemical Synthesis: Acts as a building block for the synthesis of complex organic molecules with potential therapeutic properties

Mechanism of Action

The mechanism of action of 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 8-position can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 8-F-THIQ·HCl are influenced by its fluorine substitution and tetrahydroisoquinoline backbone. Below is a detailed comparison with analogous compounds:

Fluorinated Tetrahydroisoquinolines

Key Observations :

- Positional Effects of Fluorine : Fluorine at position 8 (8-F-THIQ·HCl) enhances stability and modulates electronic properties for CNS applications, while fluorine at position 5 (5-F-THIQ·HCl) introduces toxicity risks (oral and dermal irritation) .

Halogen-Substituted Analogues

Key Observations :

- Halogen vs. Fluorine : Chlorine at position 8 increases molecular weight and lipophilicity compared to 8-F-THIQ·HCl but lacks biological characterization .

- Trifluoromethyl Group : The CF₃ group in 6-(trifluoromethyl)-THIQ·HCl enhances metabolic stability, a desirable trait for CNS drugs .

Functionally Diverse Analogues

Key Observations :

- Therapeutic Potential: 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ·HCl demonstrates superior analgesic activity compared to NSAIDs, highlighting how substituent diversity (e.g., methoxy, dimethylamino) can drive therapeutic utility .

- Structural vs. Functional Divergence : Despite structural similarity to papaverine, 8-F-THIQ·HCl and its analogues exhibit distinct pharmacological profiles, emphasizing the role of specific substituents .

Biological Activity

8-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (8-F-THIQ-HCl) is a derivative of tetrahydroisoquinoline (THIQ), a bicyclic structure known for its diverse biological activities. The presence of a fluorine atom at the 8-position and a hydrochloride salt form enhances its chemical properties and potential therapeutic applications. This article discusses the biological activity of 8-F-THIQ-HCl, focusing on its antimicrobial, neuropharmacological, and potential anticancer properties.

- Molecular Formula : C₉H₁₁ClFN

- Molecular Weight : Approximately 187.64 g/mol

- Structure : The unique positioning of the fluorine atom and the hydrochloride group contributes to its distinct biological activities.

Antimicrobial Activity

Research indicates that 8-F-THIQ-HCl exhibits significant antimicrobial properties. Studies have shown its effectiveness against various pathogens, suggesting potential applications in treating infections.

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Low |

Neuropharmacological Effects

The compound has been investigated for its interactions with the dopaminergic system in the brain. Although specific mechanisms are not fully elucidated, analogs of THIQ have shown promise in modulating neurotransmitter systems, which may lead to applications in treating neurodegenerative disorders.

Case Study: Dopaminergic Interaction

A study examined the effects of 8-F-THIQ-HCl on dopaminergic receptors in rodent models. The findings indicated that administration of the compound resulted in increased dopamine levels in specific brain regions, suggesting a potential role in managing conditions such as Parkinson's disease.

Anticancer Potential

Preliminary studies suggest that 8-F-THIQ-HCl may possess anticancer properties. Its structural similarity to known anticancer agents positions it as a candidate for further research.

Research Findings

A recent study evaluated the cytotoxic effects of 8-F-THIQ-HCl on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 15.2 |

| MCF7 (Breast Cancer) | 22.5 |

| A549 (Lung Cancer) | 18.0 |

The results indicate that 8-F-THIQ-HCl exhibits moderate cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms and potential as an anticancer agent.

While specific mechanisms for 8-F-THIQ-HCl remain under investigation, related compounds have demonstrated various modes of action:

- Dopamine Receptor Modulation : Influences dopamine receptor activity.

- Antimicrobial Mechanism : Disruption of bacterial cell membranes.

- Cytotoxic Effects : Induction of apoptosis in cancer cells.

Q & A

Q. What are the standard synthetic routes for 8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves fluorination of a tetrahydroisoquinoline precursor followed by hydrochloride salt formation. For example, Scheme 10 in evidence [2] describes the reduction of 8-fluoro-3,4-dihydroisoquinoline using NaBH₄ in MeOH at 25°C (1 h), achieving a high-purity intermediate. Subsequent alkylation with methyl iodide in CH₂Cl₂ (24 h, 25°C) yields derivatives. Optimizing stoichiometry (e.g., NaBH₄:substrate ratio) and solvent polarity (MeOH vs. THF) can improve yields. For fluorinated analogs, electrophilic fluorination or late-stage C–H activation may require Pd catalysis (e.g., DavePhos ligand in toluene at 90°C, as in evidence [20]).

Q. Which analytical techniques are critical for characterizing purity and structure?

- Melting Point : Determine purity via capillary melting point apparatus (Büchi B-540, as in evidence [2]).

- NMR : ¹H/¹³C NMR resolves fluorine coupling patterns (e.g., J~50 Hz for aromatic F in evidence [20]).

- HPLC/MS : Monitor impurities, especially regioisomers from fluorination (evidence [3] highlights chiral HPLC for diastereomer separation).

- ATR-IR : Confirm hydrochloride salt formation via N–H stretching (~2500 cm⁻¹) and Cl⁻ counterion bands (evidence [4,5]).

Q. How can researchers ensure reproducibility in synthesizing fluorinated tetrahydroisoquinolines?

- Control Moisture/Oxygen : Use Schlenk lines for Pd-catalyzed reactions (evidence [20]).

- Standardize Workup : For NaBH₄ reductions, quench with aqueous NH₄Cl to prevent over-reduction.

- Validate Intermediates : Isolate and characterize intermediates (e.g., 3,4-dihydro precursors) via TLC or LC-MS (evidence [7]).

Advanced Research Questions

Q. How do steric and electronic effects of the 8-fluoro substituent influence reactivity in cross-coupling reactions?

The 8-fluoro group enhances electron-deficient character, facilitating oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance near the fluorine may require bulky ligands (e.g., DavePhos) to prevent catalyst poisoning (evidence [20]). Compare kinetic data with non-fluorinated analogs to quantify electronic effects (e.g., Hammett σ values).

Q. What strategies resolve contradictions in catalytic efficiency between fluorinated and non-fluorinated analogs?

- Mechanistic Studies : Use DFT calculations to model transition states (e.g., Pd-F interactions slowing reductive elimination).

- Kinetic Profiling : Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps (evidence [20] reports 90°C for 12–24 h).

- Ligand Screening : Test electron-rich ligands (Xantphos, BINAP) to counteract electron-withdrawing F effects (evidence [20]).

Q. How can chiral resolution be achieved for 8-fluoro-tetrahydroisoquinoline derivatives?

- Diastereomeric Salt Formation : Use (+)-tartaric acid to resolve racemic mixtures (evidence [3]).

- Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak AD-H) with hexane/iPrOH mobile phases (evidence [13]).

- Enzymatic Resolution : Lipases (e.g., CAL-B) can enantioselectively acylate secondary amines (evidence [3,13]).

Q. What are the challenges in scaling up fluorinated tetrahydroisoquinoline syntheses?

- Exothermic Reactions : Control NaBH₄ addition rates to avoid thermal runaway (evidence [2]).

- Pd Catalyst Removal : Use scavengers (e.g., SiliaBond Thiol) or distillation for Pd residues (evidence [20]).

- Solvent Selection : Replace CH₂Cl₂ with MeTHF or cyclopentyl methyl ether for greener processes (evidence [7]).

Methodological Guidance for Data Interpretation

Q. How to address discrepancies in melting points or spectral data across studies?

- Crystallization Solvent : Compare recrystallization solvents (e.g., EtOH vs. EtOAc) that affect polymorphism (evidence [2,7]).

- Counterion Effects : Hydrochloride vs. free base forms shift NMR peaks (e.g., N–H protons at δ 9–10 ppm in evidence [20]).

- Fluorine Quadrupolar Coupling : Use ¹⁹F NMR decoupling to simplify splitting patterns (evidence [20]).

Q. What computational tools aid in predicting fluorinated compound reactivity?

- Molecular Dynamics (MD) : Simulate fluorine’s impact on conformation (e.g., gauche effects in tetrahydroisoquinoline rings).

- Docking Studies : Model interactions with biological targets (e.g., monoamine transporters) to guide SAR (evidence [9,15]).

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.